![molecular formula C18H18O3S B14545883 2H-1-Benzopyran, 2-(4-methoxyphenyl)-3-[(methylthio)methoxy]- CAS No. 62232-18-2](/img/structure/B14545883.png)
2H-1-Benzopyran, 2-(4-methoxyphenyl)-3-[(methylthio)methoxy]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-1-Benzopyran, 2-(4-methoxyphenyl)-3-[(methylthio)methoxy]- is a synthetic organic compound belonging to the benzopyran family. Benzopyrans are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This particular compound features a benzopyran core with a 4-methoxyphenyl group and a methylthio-methoxy substituent, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran, 2-(4-methoxyphenyl)-3-[(methylthio)methoxy]- can be achieved through various synthetic routes. One common method involves the use of a biocatalytic domino reaction, where alkaline protease from Bacillus licheniformis catalyzes the synthesis of benzopyran derivatives through a Knoevenagel/intramolecular transesterification reaction . The reaction conditions, such as solvent, water content, and temperature, can be adjusted to control the chemoselectivity and yield of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of biocatalysts and environmentally friendly solvents can be advantageous in industrial settings to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
2H-1-Benzopyran, 2-(4-methoxyphenyl)-3-[(methylthio)methoxy]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding alcohol or thiol derivatives.
Substitution: The methoxy and methylthio groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions may involve nucleophiles such as amines, thiols, or halides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or thiols. Substitution reactions can result in a variety of functionalized benzopyran derivatives.
Scientific Research Applications
2H-1-Benzopyran, 2-(4-methoxyphenyl)-3-[(methylthio)methoxy]- has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: It is studied for its potential biological activities, such as antioxidant, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound for drug development.
Industry: The compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2H-1-Benzopyran, 2-(4-methoxyphenyl)-3-[(methylthio)methoxy]- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, binding to receptors, or altering cellular signaling pathways. For example, it may inhibit the activity of certain enzymes involved in oxidative stress or inflammation, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2H-1-Benzopyran-2-one: A related compound with a similar benzopyran core but lacking the 4-methoxyphenyl and methylthio-methoxy substituents.
4-Hydroxy-5-[(4-methoxyphenyl)methoxy]-2H-1-Benzopyran-2-one: Another derivative with a hydroxy and methoxyphenyl group.
Uniqueness
2H-1-Benzopyran, 2-(4-methoxyphenyl)-3-[(methylthio)methoxy]- is unique due to its specific substituents, which may confer distinct chemical and biological properties compared to other benzopyran derivatives
Properties
CAS No. |
62232-18-2 |
|---|---|
Molecular Formula |
C18H18O3S |
Molecular Weight |
314.4 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-3-(methylsulfanylmethoxy)-2H-chromene |
InChI |
InChI=1S/C18H18O3S/c1-19-15-9-7-13(8-10-15)18-17(20-12-22-2)11-14-5-3-4-6-16(14)21-18/h3-11,18H,12H2,1-2H3 |
InChI Key |
KALDKARJVZCDJH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2C(=CC3=CC=CC=C3O2)OCSC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


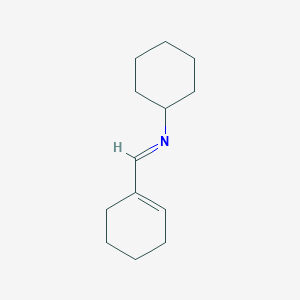
![N-[(4-Chlorobenzoyl)oxy]-4-methyl-N-phenylbenzene-1-sulfonamide](/img/structure/B14545814.png)
![Diethyl [2,2,2-trichloro-1-(1-ethoxyethoxy)ethyl]phosphonate](/img/structure/B14545817.png)
![4-{(E)-[(Quinolin-3-yl)methylidene]amino}benzoic acid](/img/structure/B14545820.png)
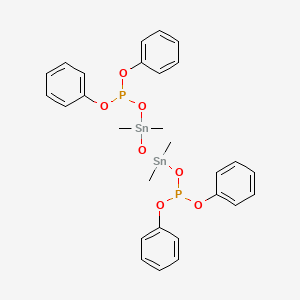
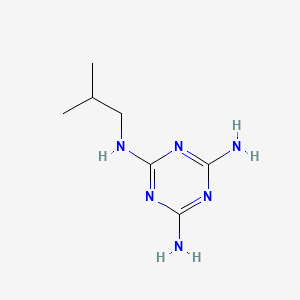
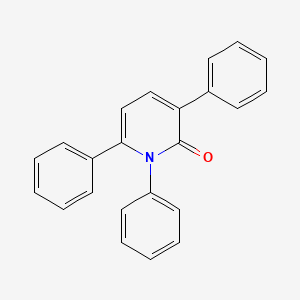
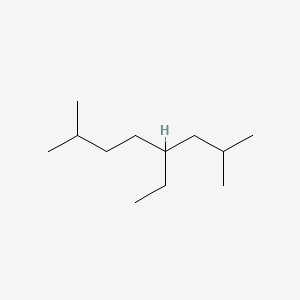
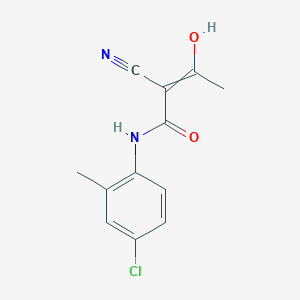
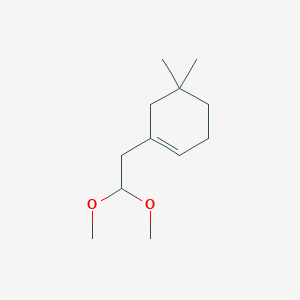

![[(1,1,3-Trichloroprop-1-en-2-yl)sulfanyl]benzene](/img/structure/B14545857.png)
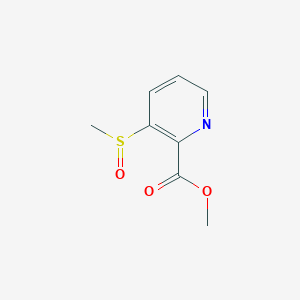
![N-Decyl-1-[(E)-{4-[(E)-phenyldiazenyl]phenyl}diazenyl]naphthalen-2-amine](/img/structure/B14545876.png)
